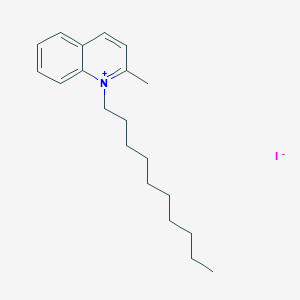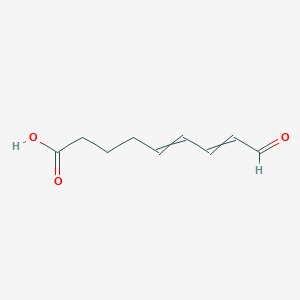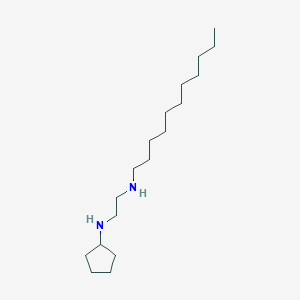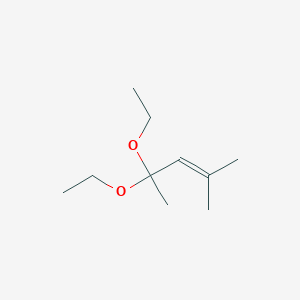
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one is an organic compound with a unique structure that includes a cyclobutene ring substituted with butyl, chloro, and prop-1-en-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the double bond in the prop-1-en-2-yl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.
科学研究应用
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one exerts its effects involves interactions with various molecular targets. The chlorine atom and the double bond in the prop-1-en-2-yl group are key sites for chemical reactions, allowing the compound to participate in a range of biochemical pathways. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity.
相似化合物的比较
Similar Compounds
3-Butyl-2-chloro-4-methylcyclobut-2-en-1-one: Similar structure but with a methyl group instead of the prop-1-en-2-yl group.
3-Butyl-2-chloro-4-ethylcyclobut-2-en-1-one: Similar structure but with an ethyl group instead of the prop-1-en-2-yl group.
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclopent-2-en-1-one: Similar structure but with a cyclopentene ring instead of a cyclobutene ring.
Uniqueness
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one is unique due to the combination of its substituents and the cyclobutene ring. This structure provides specific reactivity and properties that are not found in its similar compounds, making it valuable for targeted applications in synthesis and materials science.
属性
CAS 编号 |
500768-42-3 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC 名称 |
3-butyl-2-chloro-4-prop-1-en-2-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H15ClO/c1-4-5-6-8-9(7(2)3)11(13)10(8)12/h9H,2,4-6H2,1,3H3 |
InChI 键 |
PEYWNICGRZVKRG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=O)C1C(=C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)


![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)



![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)



![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
